2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOMVTZPIEJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its synthesis, biological activity, and relevant case studies.
1. Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Quinazolinone Core : The quinazolin-4(3H)-one structure is synthesized through cyclization reactions involving appropriate precursors.
- Incorporation of Benzo[d][1,3]dioxole and Oxadiazole Moieties : These groups are introduced to enhance the biological profile of the compound.
- Thioether Linkage : The methylthio group is strategically placed to potentially influence the compound's interaction with biological targets.
2.1 Anticancer Activity
The compound has shown promising anticancer activity across various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have demonstrated that similar derivatives exhibit significant cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms by which these compounds exert their anticancer effects include:
- EGFR Inhibition : Similar quinazolinone derivatives have been noted for their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers .
- Induction of Apoptosis : The compounds promote apoptosis through pathways involving pro-apoptotic factors such as Bax and anti-apoptotic factors like Bcl-2 .
3.1 In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects and mechanisms of action:
- Cell Cycle Analysis : Compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis as evidenced by increased levels of caspases .
3.2 Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications on the benzo[d][1,3]dioxole and oxadiazole moieties can significantly impact the biological activity:
- Hydrophobic Groups : The presence of bulky hydrophobic groups has been linked to enhanced cytotoxicity against various cancer cell lines .
4. Conclusion
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one demonstrates significant potential in anticancer therapy due to its ability to inhibit key signaling pathways and induce apoptosis in cancer cells. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological properties for clinical applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of quinazoline compounds exhibit significant anticancer properties. The incorporation of the benzo[d][1,3]dioxole and oxadiazole groups enhances the cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer and leukemia models .
-
Antimicrobial Properties
- Research has shown that compounds containing oxadiazole and quinazoline rings possess antimicrobial activity against a range of bacteria and fungi. The thioether linkage in this compound may enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against resistant strains .
-
Anti-inflammatory Effects
- The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines in vitro. Studies have demonstrated that quinazoline derivatives can modulate inflammatory pathways, suggesting a therapeutic role in conditions like rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Insights
- Mechanism of Action
- Bioavailability and Pharmacokinetics
Material Science Applications
- Organic Electronics
- Nanotechnology
Case Studies
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous quinazolinone derivatives . Key steps include:
Formation of the Quinazolin-4(3H)-one Core
-
The quinazolin-4(3H)-one scaffold is synthesized via cyclization of anthranilic acid derivatives or 2-aminobenzamide precursors. For example:
Final Coupling Reaction
-
The thioether linkage (–S–CH2–) is established through nucleophilic substitution between the quinazolinone thiolate and the oxadiazole bromide intermediate .
Key Reaction Conditions and Catalysts
Reaction parameters for analogous compounds are summarized below :
Characterization and Spectral Data
The compound’s structure is confirmed through spectroscopic methods:
Infrared (IR) Spectroscopy
-
C=N stretch : 1540–1550 cm⁻¹ (oxadiazole and quinazolinone).
-
S=O and C–O–C stretches : 1150–1250 cm⁻¹ (benzodioxole).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆) :
-
¹³C NMR :
Mass Spectrometry
-
Molecular ion peak at m/z 568.05 [M+H]⁺, consistent with the molecular formula C₂₆H₁₈ClN₃O₄S₂.
Reaction Optimization Challenges
-
Low yields in thioether coupling : Attributed to steric hindrance from the 4-chlorobenzyl group .
-
Instability of intermediates : The oxadiazole bromide intermediate is moisture-sensitive, requiring anhydrous conditions.
Functional Group Reactivity
-
Quinazolinone core : Susceptible to nucleophilic attack at C2 and C4 positions under acidic conditions .
-
Oxadiazole ring : Stable under basic conditions but prone to ring-opening in strong acids.
-
Benzodioxole group : Resistant to oxidation but may undergo demethylation under harsh alkaline conditions.
Comparative Analysis with Analogues
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
- Structure: Features a thioxo group and fused imidazo-quinazolinone core.
- Synthesis: Precursor 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one reacted with N,N'-dithiocarbonyldiimidazole.
- Characterization : Confirmed via HRMS, NMR, and DFT-NMR analysis, with a strong correlation (R² > 0.99) between experimental and calculated ¹³C shifts for the thioacetamide tautomer .
- Key Difference : The imidazo ring and thioxo group contrast with the oxadiazole-benzodioxole moiety in the target compound, likely altering electronic properties and bioactivity.
4-Phenyl-3-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl methyl thio)-1,2,4-triazol-5(1H)thione
- Structure : Incorporates a triazol-thione substituent.
- Synthesis : Derived from sodium hydroxide-mediated reaction of precursor 4.
- Characterization : Molecular ion peak at m/z = 443 (EI-MS) .
- Key Difference : The triazol-thione group may confer distinct solubility and hydrogen-bonding capabilities compared to the oxadiazole-benzodioxole system.
Functional Analogues with Bioactivity Data
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one Derivatives
- Structure: Combines dihydroquinazolinone with thiazol and thiophene groups.
- Synthesis : Multi-step process involving N-methyl anthranilic acid and thiourea .
- Bioactivity : Evaluated for anti-tubercular activity, with derivatives showing moderate to potent inhibition (MIC values: 2–64 µg/mL) .
- Key Difference : Thiazol and thiophene substituents may enhance lipophilicity and membrane permeability compared to the benzodioxole-oxadiazole motif.
Comparative Analysis of Key Features
Table 2: Hypothetical Bioactivity Comparison*
*No direct bioactivity data for the target compound are available; inferences are drawn from structural analogs.
Q & A
Q. Critical Reagents/Solvents :
- Solvents : Ethanol, dimethylformamide (DMF), or methanol for recrystallization .
- Catalysts : Triethylamine for deprotonation during coupling reactions .
Basic: Which spectroscopic and analytical methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm connectivity of aromatic rings and substituents (e.g., 4-chlorobenzyl group) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles in the oxadiazole-quinazolinone hybrid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and purity .
Advanced: How can contradictions in reported physical properties (e.g., melting points) be resolved experimentally?
Answer:
Discrepancies in physical properties often arise from differences in synthetic routes or purification methods. A systematic approach includes:
Reproducing Synthesis : Follow published protocols exactly, noting solvent purity and crystallization conditions .
Differential Scanning Calorimetry (DSC) : Quantify melting points with controlled heating rates to minimize decomposition .
Comparative Analysis : Cross-reference data with structurally similar quinazolinone derivatives to identify outliers .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature Control : Use continuous flow reactors for exothermic steps (e.g., cyclization) to prevent side reactions .
- Catalyst Screening : Test alternative bases (e.g., DBU instead of triethylamine) to enhance coupling efficiency .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates, followed by recrystallization for the final product .
Q. Example Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 80°C | 65°C (flow reactor) | 15% |
| Base | Triethylamine | DBU | 20% |
Advanced: What computational methods are suitable for studying target interactions (e.g., enzyme inhibition)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like kinases or cytochrome P450 .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to analyze stability of ligand-receptor complexes over time .
- Surface Plasmon Resonance (SPR) : Validate computational predictions by measuring real-time binding kinetics .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Answer:
Focus on modifying key pharmacophores:
Oxadiazole Ring : Replace benzo[d][1,3]dioxol-5-yl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
Thioether Linker : Substitute with selenoether or longer alkyl chains to modulate lipophilicity .
4-Chlorobenzyl Group : Test halogen variations (e.g., fluorine for improved metabolic stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
